2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride, also known as α-Amino-β-[4-(1,2-dihydro-2-oxoquinoline)]propionic Acid hydrochloride, is a derivative of alanine . It has a molecular formula of C12H12N2O3⋅HCl and a molecular weight of 268.70 . The compound is often used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to a propanoic acid group with an amino group .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 290°C (dec.) and a predicted boiling point of 522.7±50.0 °C . The compound has a density of 1.343 and a refractive index of 1.562 . It is slightly soluble in DMSO and methanol .Scientific Research Applications
Chlorogenic Acid (CGA) Applications
Chlorogenic Acid (CGA) is a phenolic compound with extensive applications in scientific research due to its diverse biological and pharmacological effects. It's known for its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, free radicals scavenger, and central nervous system stimulator properties. It also modulates lipid metabolism and glucose in both genetically and healthy metabolic related disorders, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Chlorogenic Acid as a Nutraceutical and Food Additive
CGA also functions as a nutraceutical for the prevention and treatment of metabolic syndrome, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It also serves as a food additive with antimicrobial activity against a wide range of organisms, beneficial for food preservation. Its antioxidant activity, particularly against lipid oxidation, protective properties against degradation of other bioactive compounds in food, and prebiotic activity, make CGA an excellent candidate for dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Aminoquinolines in Autoimmune Disorders
Chloroquine and hydroxychloroquine, 4-aminoquinoline compounds, are known for their immunosuppressive activity, reducing T-cell and B-cell hyperactivity as well as pro-inflammatory cytokine gene expression. These properties are leveraged in the treatment of autoimmune disorders like systemic lupus erythematosus, rheumatoid arthritis, and sarcoidosis. However, the effectiveness of these drugs is counterbalanced by potential adverse effects, which can influence their use and efficacy in therapy (Taherian, Rao, Malemud, & Askari, 2013).
Safety and Hazards
The compound is labeled with the GHS07 symbol, indicating that it can be harmful if swallowed (H302) and can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.ClH/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTXVJCCTVAVNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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